GSK547

Description

Structure

3D Structure

Propriétés

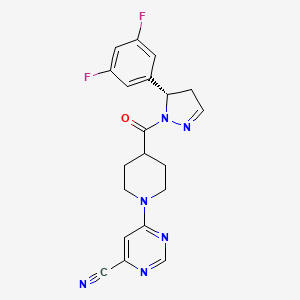

IUPAC Name |

6-[4-[(3S)-3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N6O/c21-15-7-14(8-16(22)9-15)18-1-4-26-28(18)20(29)13-2-5-27(6-3-13)19-10-17(11-23)24-12-25-19/h4,7-10,12-13,18H,1-3,5-6H2/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVGFKBLUYAEOK-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2C(CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C(=O)N2[C@@H](CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of GSK547 in Pancreatic Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by a dense desmoplastic stroma and a profoundly immunosuppressive tumor microenvironment. These features contribute to its resistance to conventional therapies and immunotherapies. Emerging evidence has identified Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIP1) as a critical regulator of inflammation and immune tolerance within the pancreatic tumor microenvironment. GSK547, a potent and selective small molecule inhibitor of RIP1 kinase, has demonstrated significant preclinical activity in pancreatic cancer models. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its ability to reprogram tumor-associated macrophages (TAMs), activate an anti-tumor immune response, and synergize with other immunotherapies. This document synthesizes key preclinical data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this promising therapeutic area.

Core Mechanism of Action: Targeting RIP1 Kinase to Remodel the Tumor Microenvironment

This compound's primary mechanism of action in pancreatic cancer is the inhibition of RIP1 kinase.[1][2][3] RIP1 is a key enzyme that governs macrophage-mediated adaptive immune tolerance in pancreatic cancer.[2] In the tumor microenvironment, cancer cells secrete signals that induce TAMs to adopt an immunosuppressive M2-like phenotype, which in turn prevents the activation of cytotoxic "killer" T cells that would normally attack the tumor.[1]

This compound intervenes in this process by blocking RIP1 kinase activity within TAMs. This inhibition leads to a profound reprogramming of macrophages from an immunosuppressive to an immunogenic, M1-like phenotype.[2] This reprogramming is characterized by the upregulation of STAT1 signaling, a key pathway in M1 macrophage polarization.[2]

The direct consequences of this TAM reprogramming are a more robust anti-tumor immune response, including a doubling of killer T cell activation and a fivefold decrease in the immunosuppressive T cell population in laboratory studies of human pancreatic cancer cells.[1] This shift in the immune landscape within the tumor creates a more favorable environment for T-cell-mediated tumor cell killing.

Quantitative Preclinical Efficacy of this compound

The anti-tumor activity of this compound has been quantified in several preclinical models of pancreatic cancer. The following tables summarize the key efficacy data.

| Parameter | Cell Line | Value | Description | Reference |

| IC50 | L929 | 32 nM | Concentration of this compound that inhibits 50% of cell death induced by TNFα and zVAD.[2][4] | [2][4] |

Table 1: In Vitro Potency of this compound

| Model | Treatment | Metric | Result | Reference |

| Orthotopic KPC Mouse Model | This compound (~100 mg/kg/day) | Survival | Extended survival compared to control.[2][4] | [2][4] |

| Orthotopic KPC Mouse Model | This compound (~100 mg/kg/day) | Tumor Burden | Reduced tumor burden compared to control.[2][4] | [2][4] |

| Pancreatic Ductal Adenocarcinoma Mouse Model | This compound + Checkpoint Inhibitors | Survival | Doubled survival to 50 days compared to 25 days with checkpoint inhibitors alone.[1][5] | [1][5] |

Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Mouse Models

| Metric | Result | Reference |

| Killer T Cell Activation | Doubled in human pancreatic cancer cells treated with this compound.[1][5] | [1][5] |

| Immunosuppressive T Cell Population | Fivefold decrease in human pancreatic cancer cells treated with this compound.[1][5] | [1][5] |

Table 3: Immunomodulatory Effects of this compound

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound in pancreatic cancer.

Caption: Mechanism of action of this compound in the pancreatic tumor microenvironment.

Caption: Generalized workflow for in vivo efficacy studies of this compound.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of this compound. These protocols are based on the methods described in the primary literature.

Cell Viability Assay (IC50 Determination)

-

Cell Line: L929 mouse fibrosarcoma cells, which are sensitive to TNFα-induced necroptosis.

-

Reagents: Recombinant murine TNFα, pan-caspase inhibitor zVAD-fmk, this compound.

-

Protocol:

-

Seed L929 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 30 minutes.

-

Induce cell death by adding a combination of recombinant TNFα and zVAD-fmk.

-

Incubate for 24 hours.

-

Assess cell viability using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

-

In Vitro Macrophage Polarization Assay

-

Cells: Bone marrow-derived macrophages (BMDMs) isolated from wild-type mice.

-

Reagents: M-CSF for macrophage differentiation, this compound, Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ) for M1 polarization, Interleukin-4 (IL-4) for M2 polarization.

-

Protocol:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Differentiate the cells into BMDMs by culturing them in the presence of M-CSF for 7 days.

-

On day 7, treat the differentiated macrophages with this compound or vehicle control for a specified period (e.g., 24 hours).

-

Polarize the macrophages by adding M1 (LPS + IFNγ) or M2 (IL-4) stimuli.

-

After an appropriate incubation time (e.g., 24-48 hours), harvest the cells and supernatant.

-

Analyze macrophage polarization markers by:

-

Flow Cytometry: Staining for surface markers such as MHC-II, CD86 (M1) and CD206 (M2).

-

ELISA: Measuring the secretion of cytokines such as TNFα, IL-12 (M1) and IL-10 (M2) in the culture supernatant.

-

qPCR: Analyzing the gene expression of M1 and M2 markers.

-

-

Orthotopic Pancreatic Cancer Mouse Model

-

Animal Model: Wild-type C57BL/6 mice.

-

Tumor Cells: KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) pancreatic tumor cells.

-

Treatment: this compound formulated in mouse chow for oral administration (~100 mg/kg/day).

-

Protocol:

-

Surgically implant KPC tumor cells into the pancreas of the mice.

-

Allow tumors to establish for a specified period (e.g., 7-10 days).

-

Randomize mice into treatment groups (e.g., control diet, this compound-containing diet).

-

Monitor tumor growth using a suitable imaging modality (e.g., ultrasound or bioluminescence imaging) and record animal survival.

-

At the end of the study, euthanize the mice and harvest the tumors and other relevant tissues.

-

Analyze the tumors for size, weight, and histological changes.

-

Perform immunohistochemistry and flow cytometry on tumor tissue to assess the immune cell infiltrate (e.g., CD4+ and CD8+ T cells, F4/80+ macrophages).

-

Immunohistochemistry for RIP1 Expression

-

Tissue Samples: Formalin-fixed, paraffin-embedded (FFPE) pancreatic tumor tissues from human patients or mouse models.

-

Primary Antibody: Rabbit anti-RIP1 antibody.

-

Protocol:

-

Deparaffinize and rehydrate the FFPE tissue sections.

-

Perform heat-induced epitope retrieval using a citrate-based buffer.

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific antibody binding using a suitable blocking serum.

-

Incubate the sections with the primary anti-RIP1 antibody overnight at 4°C.

-

Wash the sections and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections for microscopic examination.

-

Clinical Development and Future Directions

The promising preclinical data for this compound has led to the development of a clinical candidate, GSK095 (also known as GSK3145095), for human trials.[1][4][6] A Phase I clinical trial for GSK095 was initiated to evaluate its safety and efficacy in patients with pancreatic ductal adenocarcinoma and other solid tumors.[4][6] The development of RIP1 kinase inhibitors like this compound and its successors represents a novel therapeutic strategy for pancreatic cancer, particularly in combination with checkpoint inhibitors and other immunotherapies.[1][6] Future research will likely focus on identifying predictive biomarkers for response to RIP1 inhibition and optimizing combination therapy regimens to maximize clinical benefit for patients with this challenging disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. RIP1 Kinase Drives Macrophage-Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | RIP kinase | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. RIP1 Kinase Identified as Promising Therapeutic Target in Pancreatic Cancer [prnewswire.com]

- 6. RIP1 Kinase Drives Macrophage-Mediated Adaptive Immune Tolerance in Pancreatic Cancer PMID: 30423296 | MCE [medchemexpress.cn]

GSK547: A Selective RIPK1 Inhibitor for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node in cellular pathways governing inflammation, apoptosis, and necroptosis. Its multifaceted role in both promoting cell survival and orchestrating programmed cell death has positioned it as a compelling therapeutic target for a range of diseases, including inflammatory disorders, neurodegenerative conditions, and cancer.[1][2][3] GSK547 is a potent and highly selective inhibitor of RIPK1, serving as a valuable tool for elucidating the kinase's function and as a potential starting point for the development of novel therapeutics.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, relevant signaling pathways, and detailed experimental methodologies.

Mechanism of Action

This compound functions as a highly selective inhibitor of the kinase activity of RIPK1.[4][6] It exerts its inhibitory effect by binding to an allosteric pocket located between the N-terminal and C-terminal domains of the RIPK1 kinase domain, distinct from the ATP-binding site.[6] This mode of inhibition confers high selectivity for RIPK1 over other kinases. By inhibiting the kinase function of RIPK1, this compound can modulate downstream signaling events, thereby blocking the induction of necroptosis and RIPK1-dependent apoptosis (RDA).[3][7]

Data Presentation

The following tables summarize the available quantitative data for this compound, providing key metrics for its in vitro and in vivo activity.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| TNFα/zVAD-induced Necroptosis | L929 (mouse fibrosarcoma) | IC50 | 32 nM | [4] |

Table 2: In Vivo Activity of this compound in a Pancreatic Ductal Adenocarcinoma (PDA) Mouse Model

| Treatment Group | Median Survival | Outcome | Reference |

| Control | 25 days | - | [8][9] |

| This compound + Checkpoint Inhibitor | 50 days | Doubled survival compared to checkpoint inhibitor alone | [8][9] |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Dose (oral) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |

| 10 mg/kg | 401.86 | 0.5 | 15.31 | [10] |

Signaling Pathways

RIPK1 is a central player in multiple signaling pathways that determine cell fate. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by this compound.

RIPK1-Mediated Necroptosis Pathway

Caption: RIPK1-mediated necroptosis signaling pathway and the inhibitory action of this compound.

RIPK1 in Apoptosis Signaling

Caption: Role of RIPK1 in the extrinsic apoptosis pathway and the effect of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are generalized based on common laboratory practices and published literature.

In Vitro Necroptosis Assay (L929 Cell Line)

Objective: To determine the potency of this compound in inhibiting TNFα-induced necroptosis in L929 cells.

Materials:

-

L929 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant murine TNFα

-

z-VAD-FMK (pan-caspase inhibitor)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well white, clear-bottom plates

-

Multichannel pipette

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding: Seed L929 cells in a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of this compound in complete medium.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 30 minutes.

-

Induction of Necroptosis: Add a solution of TNFα (final concentration 10 ng/mL) and z-VAD-FMK (final concentration 20 µM) to each well.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

RIPK1 Kinase Activity Assay (Biochemical)

Objective: To measure the direct inhibitory effect of this compound on RIPK1 kinase activity.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound

-

ADP-Glo™ Kinase Assay kit

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase assay buffer, recombinant RIPK1 enzyme, and varying concentrations of this compound.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add a mixture of MBP substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Termination and ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Cellular Target Engagement Assay (NanoBRET™)

Objective: To quantify the binding of this compound to RIPK1 in living cells.

Materials:

-

HEK293 cells

-

NanoLuc®-RIPK1 fusion vector

-

RIPK1 fluorescent tracer

-

Opti-MEM® I Reduced Serum Medium

-

This compound

-

96-well white plates

-

Plate reader equipped for BRET measurements

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-RIPK1 fusion vector.

-

Cell Seeding: Seed the transfected cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 2 hours.

-

Tracer Addition: Add the RIPK1 fluorescent tracer to all wells.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

-

BRET Measurement: Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

-

Data Analysis: Calculate the BRET ratio and determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer from RIPK1.[11]

In Vivo Efficacy Study in a Pancreatic Cancer Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with checkpoint inhibitors in a murine model of pancreatic ductal adenocarcinoma.

Materials:

-

Syngeneic mouse model of PDA (e.g., C57BL/6 mice with orthotopic KPC tumor cells)

-

This compound formulated for oral administration (e.g., in chow)

-

Checkpoint inhibitor antibody (e.g., anti-PD-1)

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Tumor Implantation: Orthotopically implant KPC tumor cells into the pancreas of C57BL/6 mice.

-

Tumor Growth Monitoring: Monitor tumor growth by palpation or imaging.

-

Treatment Initiation: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle, this compound alone, checkpoint inhibitor alone, this compound + checkpoint inhibitor).

-

Drug Administration:

-

Administer this compound via medicated chow at a specified dose (e.g., 100 mg/kg/day).[4]

-

Administer the checkpoint inhibitor via intraperitoneal injection at the recommended dose and schedule.

-

-

Monitoring:

-

Measure tumor volume with calipers twice weekly.

-

Monitor body weight and overall health of the animals.

-

-

Endpoint: Continue treatment and monitoring until the tumors reach a predetermined endpoint size or the animals show signs of significant morbidity.

-

Data Analysis: Compare tumor growth curves and overall survival between the different treatment groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Conclusion

This compound is a potent and selective RIPK1 inhibitor that has proven to be a valuable research tool for dissecting the complex roles of RIPK1 in health and disease. Its ability to modulate necroptosis and inflammation has demonstrated therapeutic potential in preclinical models, particularly in the context of pancreatic cancer.[4][8][9] The data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other RIPK1 inhibitors. Further investigation into the clinical applications of selective RIPK1 inhibition is warranted and holds promise for the development of novel treatments for a variety of challenging diseases.

References

- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. What are RIPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. researchgate.net [researchgate.net]

- 8. RIP1 Kinase Identified as Promising Therapeutic Target in Pancreatic Cancer [prnewswire.com]

- 9. RIP1 Kinase identified as promising therapeutic target in pancreatic cancer | EurekAlert! [eurekalert.org]

- 10. RIPK1 inhibitor exhibits relevant antinecroptotic activity | BioWorld [bioworld.com]

- 11. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK547 in Reversing Macrophage-Mediated Immune Tolerance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Immune tolerance, a critical mechanism preventing excessive immune responses, can be exploited by cancerous tumors to evade destruction by the immune system. A key player in this process is the tumor-associated macrophage (TAM), which often adopts an immunosuppressive M2-like phenotype, hindering anti-tumor immunity. The small molecule GSK547, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), has emerged as a promising agent that can reprogram these TAMs. By inhibiting RIPK1, this compound shifts macrophages from an immunosuppressive to an immunogenic M1-like state. This guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in macrophage-mediated immune tolerance, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction: The Challenge of Immune Tolerance in Cancer

The tumor microenvironment is a complex ecosystem where cancer cells interact with various immune cells. TAMs are a major component of this environment and can be polarized into two main phenotypes: the classically activated (M1) macrophages, which are pro-inflammatory and possess anti-tumor activity, and the alternatively activated (M2) macrophages, which are anti-inflammatory and promote tumor growth and immune suppression.[1][2] In many cancers, particularly pancreatic ductal adenocarcinoma (PDA), TAMs are predominantly of the M2-like phenotype, contributing significantly to immune tolerance.[3]

RIPK1 is a critical signaling node that regulates inflammation and cell death.[4] High expression of RIPK1 has been observed in TAMs within PDA, correlating with an immunosuppressive phenotype.[3][4] This has positioned RIPK1 as a key therapeutic target to overcome immune tolerance. This compound is a highly selective, allosteric inhibitor of RIPK1 that has demonstrated the ability to reverse this macrophage-mediated immune suppression.[4][5][6]

This compound: Mechanism of Action in Macrophage Reprogramming

This compound functions by binding to an allosteric pocket on the RIPK1 kinase domain, distinct from the ATP-binding site.[4][6] This binding locks the kinase in an inactive conformation, inhibiting its downstream signaling functions that, in the context of TAMs, promote an immunosuppressive phenotype.

The inhibition of RIPK1 by this compound initiates a cascade of events within the macrophage, leading to a profound shift in its polarization state. This reprogramming is characterized by the upregulation of M1 markers and the downregulation of M2 markers. A crucial mediator of this reprogramming is the Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathway.[3][7]

The Central Role of STAT1 Signaling

The immunogenic reprogramming of macrophages induced by this compound is critically dependent on the activation of STAT1.[3] Inhibition of RIPK1 by this compound leads to an increase in STAT1 signaling, a pathway known to be a master regulator of M1 macrophage polarization.[3][7] Conversely, this compound treatment has been shown to reduce the signaling of STAT3, STAT5, and STAT6, which are associated with M2-like macrophage differentiation.[7]

Quantitative Evidence of Macrophage Reprogramming by this compound

The efficacy of this compound in repolarizing macrophages from an M2-like to an M1-like phenotype has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

| M1-like Marker | Treatment | Fold Change/Effect | Reference |

| MHC-II | This compound (in vitro) | Upregulated | [7] |

| TNFα | This compound (in vitro) | Upregulated | [7] |

| IFNγ | This compound (in vitro) | Upregulated | [7] |

| STAT1 Signaling | This compound (in vitro) | Upregulated | [7] |

Table 1: Upregulation of M1-like Markers in Macrophages Treated with this compound. This table illustrates the significant increase in the expression of key M1-phenotype markers in bone marrow-derived macrophages (BMDMs) following in vitro treatment with this compound.

| M2-like Marker | Treatment | Fold Change/Effect | Reference |

| CD206 | This compound (in vitro) | Reduced | [7] |

| IL-10 | This compound (in vitro) | Reduced | [7] |

| TGFβ | This compound (in vitro) | Reduced | [7] |

| STAT3 Signaling | This compound (in vitro) | Reduced | [7] |

| STAT5 Signaling | This compound (in vitro) | Reduced | [7] |

| STAT6 Signaling | This compound (in vitro) | Reduced | [7] |

Table 2: Downregulation of M2-like Markers in Macrophages Treated with this compound. This table highlights the reduction in the expression of M2-phenotype markers in BMDMs treated with this compound, indicating a shift away from the immunosuppressive state.

| Parameter | Vehicle Control | This compound Treatment | Reference |

| Tumor Burden (Orthotopic PDA model) | High | Reduced | [7] |

| Survival (Orthotopic PDA model) | Median ~25 days | Extended | [7] |

| Antigen Capture by Macrophages | Baseline | Enhanced | [7] |

Table 3: In Vivo Efficacy of this compound in a Pancreatic Cancer Model. This table summarizes the significant anti-tumor effects observed in a mouse model of pancreatic ductal adenocarcinoma (PDA) following treatment with this compound, which are attributed to the reprogramming of TAMs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Macrophage Polarization Assay

Objective: To assess the effect of this compound on the polarization of bone marrow-derived macrophages (BMDMs).

Methodology:

-

Isolation of Bone Marrow Cells: Bone marrow cells were harvested from the femurs and tibias of C57BL/6 mice.

-

Differentiation of BMDMs: Cells were cultured for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF).

-

This compound Treatment: Differentiated BMDMs were treated with either vehicle (DMSO) or this compound at a concentration of 1 µM for 24 hours.

-

Analysis of Macrophage Phenotype:

-

Flow Cytometry: Cells were stained with fluorescently labeled antibodies against M1 markers (e.g., MHC-II) and M2 markers (e.g., CD206) and analyzed on a flow cytometer.

-

Quantitative PCR (qPCR): RNA was extracted from the treated BMDMs, and qPCR was performed to measure the gene expression levels of M1-associated cytokines (TNFα, IFNγ) and M2-associated cytokines (IL-10, TGFβ).

-

Western Blot: Protein lysates were prepared and subjected to western blotting to analyze the phosphorylation status of STAT1, STAT3, STAT5, and STAT6.

-

Orthotopic Pancreatic Ductal Adenocarcinoma (PDA) Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a PDA mouse model.

Methodology:

-

Tumor Cell Implantation: KPC mouse PDA tumor cells were surgically implanted into the pancreas of syngeneic C57BL/6 mice.

-

This compound Administration: Mice were administered this compound mixed in their chow at a dose of 100 mg/kg/day.[8] A control group received a standard diet.

-

Monitoring of Tumor Growth and Survival: Tumor growth was monitored using imaging techniques (e.g., ultrasound or bioluminescence imaging). Survival of the mice was recorded daily.

-

Immunophenotyping of TAMs: At the end of the study, tumors were harvested, and single-cell suspensions were prepared. TAMs were identified by flow cytometry (CD45+ CD11b+ F4/80+) and their polarization state was assessed by staining for M1 (MHC-II) and M2 (CD206) markers.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-mediated macrophage reprogramming.

References

- 1. mdpi.com [mdpi.com]

- 2. Experimental Control of Macrophage Pro-Inflammatory Dynamics Using Predictive Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polarizing macrophages derived from human THP-1 cells in vitro: methods and protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Global characterization of macrophage polarization mechanisms and identification of M2-type polarization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Discovery and Chemical Profile of GSK547, a Potent and Selective RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK547 is a highly potent and selective, orally bioavailable small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). As a Type III kinase inhibitor, it binds to an allosteric pocket of RIPK1, effectively locking the kinase in an inactive conformation. This mechanism of action has demonstrated significant therapeutic potential in preclinical models, particularly in the context of pancreatic ductal adenocarcinoma (PDA) by modulating the tumor microenvironment and overcoming immune tolerance. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery and Chemical Structure

This compound was identified as a potent and selective inhibitor of RIPK1 with significantly improved oral pharmacokinetics in mice compared to earlier analogs. Its discovery was part of a broader effort to develop inhibitors of the RIPK1-mediated necroptosis and inflammation pathways for therapeutic intervention in a range of diseases.

Chemical Identity

| Property | Value |

| IUPAC Name | 6-[4-[(3R)-3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile |

| Molecular Formula | C₂₀H₁₈F₂N₆O |

| Molecular Weight | 396.39 g/mol |

| CAS Number | 2226735-55-1 |

| Chemical Structure |

|

The chemical synthesis of this compound has not been publicly disclosed in detail in the reviewed scientific literature. It is described as an analog of GSK'963 with a 400-fold improvement in oral pharmacokinetics in mice[1].

Mechanism of Action

This compound is a Type III kinase inhibitor that targets an allosteric pocket located behind the ATP-binding site of RIPK1. This binding mode induces a conformational change that stabilizes the kinase in an inactive state, thereby preventing its downstream signaling activities. This allosteric inhibition confers a high degree of selectivity for RIPK1 over other kinases.

The primary therapeutic rationale for this compound in oncology, particularly pancreatic cancer, is its ability to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive (M2-like) to an immunogenic (M1-like) phenotype. This shift is mediated by the upregulation of STAT1 signaling within the macrophages. The resulting "hot" tumor microenvironment facilitates the activation of cytotoxic T lymphocytes (CTLs) and enhances anti-tumor immunity.[1][2][3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

References

The RIPK1 Inhibitor GSK547: A Technical Guide to its Effects on Necroptosis and Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK547 is a highly selective and potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] As a crucial mediator of cellular life and death decisions, RIPK1's kinase activity is integral to the execution of programmed necrosis (necroptosis) and the inflammatory response.[3][4][5] this compound, a Type III kinase inhibitor, binds to an allosteric pocket on RIPK1, effectively blocking its catalytic function.[3][4][6] This guide provides an in-depth analysis of this compound's mechanism of action, its impact on necroptosis and inflammation signaling pathways, and a summary of key experimental findings and methodologies.

Mechanism of Action: Targeting the Core of Necroptosis and Inflammation

This compound's therapeutic potential lies in its ability to specifically inhibit the kinase activity of RIPK1. This kinase is a central node in cellular signaling pathways that respond to stimuli such as Tumor Necrosis Factor-alpha (TNFα). Upon TNFα binding to its receptor (TNFR1), RIPK1 is recruited to form Complex I, which typically promotes cell survival and pro-inflammatory signaling through the activation of NF-κB.[4] However, under conditions where components of Complex I are dysregulated, RIPK1 can transition to form cytosolic complexes that trigger either apoptosis or necroptosis.

The kinase activity of RIPK1 is essential for the induction of necroptosis. It phosphorylates and activates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL).[7][8][9] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and lytic cell death, releasing damage-associated molecular patterns (DAMPs) that further propagate inflammation.[7][9] By inhibiting RIPK1's kinase function, this compound directly blocks this cascade, preventing necroptotic cell death and the subsequent inflammatory burst.

Signaling Pathway Overview

The following diagram illustrates the canonical necroptosis pathway initiated by TNFα and the inhibitory action of this compound.

Caption: TNFα-induced necroptosis pathway and the inhibitory point of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Stimulus | Endpoint | Result (IC50) | Reference |

| Cell Viability | L929 | TNFα and zVAD | Cell Death | 32 nM | [1] |

Table 2: In Vivo Effects of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Pancreatic Ductal Adenocarcinoma (PDA) Mouse Model | 100 mg/kg/day (in food) for 15-50 days | Reduced tumor burden and extended survival compared to controls.[1] | [1] |

| Acute TNF/zVAD Shock Model | 0.01, 0.1, 1, and 10 mg/kg (oral) | Dose-dependent protection from shock-induced hypothermia.[10] | [10] |

| Atherosclerosis Mouse Model (ApoESA/SA) | 10 mg/kg/day (in Western diet) | Reduced atherosclerotic plaque at 2 weeks; exacerbated at 4 weeks.[10] | [10] |

This compound's Impact on Inflammatory Pathways

Beyond preventing necroptosis, this compound actively modulates inflammatory signaling, particularly within macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) can adopt an immunosuppressive M2-like phenotype. This compound has been shown to reprogram these macrophages towards a pro-inflammatory, immunogenic M1-like phenotype.

This reprogramming is characterized by:

This shift is mediated through the modulation of key signaling pathways within the macrophages:

-

Upregulation of STAT1 signaling: Associated with M1 programming.[1][11]

-

Reduction of STAT3, STAT5, and STAT6 signaling: Linked to M2-like differentiation.[11]

The immunogenic reprogramming of macrophages by this compound enhances their ability to present antigens and activate T cells, contributing to an anti-tumor immune response.[3][11] This makes this compound a promising candidate for combination therapies with immune checkpoint inhibitors.[6][12]

Macrophage Polarization Workflow

The diagram below outlines the experimental workflow for assessing the effect of this compound on macrophage polarization.

Caption: Experimental workflow for macrophage polarization studies.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

L929 Cell Viability Assay for Necroptosis Inhibition

-

Objective: To determine the in vitro potency of this compound in inhibiting TNFα-induced necroptosis.

-

Cell Line: Murine fibrosarcoma L929 cells, which are highly susceptible to TNFα-induced necroptosis.

-

Protocol:

-

Cell Seeding: Seed L929 cells in 96-well plates at a density of 2 x 104 cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 30 minutes.[1]

-

Necroptosis Induction: Induce necroptosis by adding a combination of recombinant murine TNFα (e.g., 10 ng/mL) and the pan-caspase inhibitor z-VAD-FMK (e.g., 20 µM). z-VAD-FMK is included to block apoptosis and drive the cells towards necroptosis.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.[1]

-

Viability Measurement: Assess cell viability by measuring cellular ATP levels using a commercially available luminescent assay (e.g., CellTiter-Glo®). Luminescence is proportional to the number of viable cells.

-

Data Analysis: Normalize the results to vehicle-treated controls and calculate the IC50 value, which is the concentration of this compound that inhibits 50% of TNFα/zVAD-induced cell death.

-

In Vitro Macrophage Polarization Assay

-

Objective: To evaluate the effect of this compound on the polarization of macrophages.

-

Cells: Bone marrow-derived macrophages (BMDMs) from mice.

-

Protocol:

-

BMDM Isolation and Differentiation: Harvest bone marrow from the femurs and tibias of mice. Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.

-

Treatment: Plate the differentiated BMDMs and treat them with this compound at a specified concentration (e.g., 1 µM) or vehicle control for 24-48 hours.

-

Analysis of Surface Markers (Flow Cytometry):

-

Harvest the cells and stain them with fluorescently labeled antibodies against M1 markers (e.g., MHC-II) and M2 markers (e.g., CD206).

-

Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing these markers and their mean fluorescence intensity.

-

-

Analysis of Cytokine Secretion (ELISA):

-

Collect the cell culture supernatants.

-

Measure the concentrations of secreted pro-inflammatory cytokines (e.g., TNFα, IFNγ) and anti-inflammatory cytokines (e.g., IL-10, TGFβ) using specific ELISA kits.

-

-

Analysis of Gene Expression (qPCR):

-

Isolate total RNA from the cell lysates.

-

Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of genes associated with M1 and M2 polarization.

-

-

Analysis of Signaling Pathways (Western Blot):

-

Prepare protein lysates from the treated cells.

-

Perform Western blotting to detect the phosphorylation status of key signaling proteins such as STAT1, STAT3, STAT5, and STAT6.

-

-

Clinical Development

Conclusion

This compound is a potent and selective RIPK1 inhibitor that effectively blocks necroptotic cell death and reprograms macrophages to a pro-inflammatory phenotype. Its dual action on cell death and immune modulation makes it a compelling candidate for further investigation in a range of diseases characterized by inflammation and immune evasion, such as pancreatic cancer and other solid tumors. The experimental protocols detailed herein provide a framework for the continued preclinical and clinical evaluation of this compound and other RIPK1 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | RIP kinase | TargetMol [targetmol.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 5. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]

- 6. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 9. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. RIP1 Kinase Identified as Promising Therapeutic Target in Pancreatic Cancer [prnewswire.com]

Investigating the Therapeutic Potential of GSK547: A Technical Guide

Introduction

GSK547 is a highly selective and potent small-molecule inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical intracellular adaptor protein that plays a central role in regulating cellular pathways involved in inflammation, apoptosis (programmed cell death), and necroptosis (a form of regulated necrosis).[3][4] Due to its key role in these processes, RIPK1 has emerged as a promising therapeutic target for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[4][5] this compound has been instrumental as a preclinical tool compound for exploring the therapeutic utility of RIPK1 inhibition, with a primary focus on its application in pancreatic ductal adenocarcinoma (PDA).[1][6][7] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy data, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound functions by binding to an allosteric pocket located between the N-terminal and C-terminal domains of the RIPK1 kinase, distinct from the ATP-binding site.[7][8][9] This binding locks the kinase in an inactive conformation, potently inhibiting its enzymatic activity. The inhibition of RIPK1 kinase activity has profound effects on downstream signaling, particularly in the context of tumor necrosis factor-alpha (TNFα) signaling and macrophage polarization.

Modulation of TNFα-Induced Signaling Pathways

TNFα binding to its receptor, TNFR1, can trigger several distinct downstream pathways that determine cell fate. RIPK1 is a key signaling node in this process. In the presence of cellular inhibitor of apoptosis proteins (cIAPs), RIPK1 is ubiquitinated, leading to the formation of Complex I and the activation of pro-survival pathways like NF-κB.[3][8] However, when ubiquitination is blocked, RIPK1 can form pro-death complexes. Complex IIa, formed with FADD and Caspase-8, leads to apoptosis. Alternatively, in the absence of active Caspase-8, RIPK1 can interact with RIPK3 and MLKL to form the necrosome, triggering necroptosis.[3][10] this compound blocks the kinase-dependent functions of RIPK1, thereby inhibiting the induction of necroptosis.

Immunomodulation of Macrophages

A key aspect of this compound's therapeutic potential, particularly in pancreatic cancer, is its ability to reprogram tumor-associated macrophages (TAMs). TAMs often adopt an immunosuppressive M2-like phenotype, which promotes tumor growth and immune evasion. This compound treatment directs bone marrow-derived macrophages (BMDMs) toward a pro-inflammatory, immunogenic M1 phenotype.[11] This reprogramming is characterized by the upregulation of STAT1 signaling and a concomitant reduction in STAT3, STAT5, and STAT6 signaling, which are associated with the M2-like state.[1][11] The resulting M1 macrophages show enhanced antigen presentation capabilities and produce pro-inflammatory cytokines, fostering an anti-tumor immune response.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | RIP kinase | TargetMol [targetmol.com]

- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target | Semantic Scholar [semanticscholar.org]

- 5. RIP1 inhibitor this compound [myskinrecipes.com]

- 6. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. immune-system-research.com [immune-system-research.com]

- 8. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 9. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 11. selleckchem.com [selleckchem.com]

GSK547: A Technical Guide to Target Engagement and Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement and binding kinetics of GSK547, a highly selective and potent inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1). The information presented is curated from publicly available scientific literature and technical data sheets.

Core Concepts: Target and Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of RIPK1.[1][2][3] RIPK1 is a critical signaling node that plays a central role in regulating cellular responses to various stimuli, most notably Tumor Necrosis Factor-alpha (TNFα). Depending on the cellular context and post-translational modifications, RIPK1 can initiate distinct downstream signaling cascades that lead to either cell survival and inflammation through the activation of Nuclear Factor-kappa B (NF-κB), or programmed cell death in the form of apoptosis or necroptosis.

This compound functions as a highly selective inhibitor of RIPK1's kinase activity.[1][2] Crystallography data reveals that this compound binds to an allosteric pocket on the RIPK1 kinase domain, distinct from the ATP-binding site.[1] This binding mode is crucial for its high selectivity. By inhibiting the kinase function of RIPK1, this compound can modulate the downstream signaling pathways, thereby impacting inflammatory responses and cell fate decisions.

Quantitative Data on Target Engagement and Potency

The following tables summarize the available quantitative data for this compound's engagement with its target, RIPK1, and its cellular potency.

| Parameter | Value | Species | Assay System | Reference |

| IC50 | 32 nM | Murine | L929 Cell Viability Assay (TNFα/zVAD induced) | [2] |

Table 1: Cellular Potency of this compound

| Parameter | Value | Assay System | Reference |

| Selectivity | Highly selective for RIPK1 over a panel of other kinases | Kinase panel screening | [1] |

Table 2: Kinase Selectivity of this compound

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the target engagement and cellular effects of this compound.

Cell Viability Assay (Necroptosis Inhibition)

This assay is used to determine the potency of this compound in inhibiting RIPK1-mediated necroptosis.

Objective: To measure the concentration of this compound required to inhibit TNFα-induced necroptosis in L929 cells by 50% (IC50).

Materials:

-

L929 murine fibrosarcoma cells

-

Recombinant murine TNFα

-

zVAD-fmk (pan-caspase inhibitor)

-

This compound

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader capable of luminescence detection

Protocol:

-

Seed L929 cells in a 96-well plate at a density that allows for optimal growth over the assay period and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the various concentrations of this compound for 30 minutes.

-

Induce necroptosis by adding a combination of recombinant murine TNFα and zVAD-fmk to the wells.

-

Incubate the plates for 24 hours at 37°C in a humidified CO2 incubator.

-

After incubation, bring the plates to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo Efficacy in a Pancreatic Cancer Mouse Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in an orthotopic mouse model of pancreatic ductal adenocarcinoma (PDA).

Objective: To assess the ability of this compound to reduce tumor burden and extend survival in a preclinical cancer model.

Materials:

-

Immunocompetent mice (e.g., C57BL/6)

-

Syngeneic pancreatic cancer cells (e.g., KPC)

-

This compound formulated in rodent chow

-

Surgical instruments for orthotopic implantation

-

Imaging equipment for monitoring tumor growth (e.g., ultrasound or bioluminescence imaging)

Protocol:

-

Surgically implant pancreatic cancer cells into the pancreas of the mice.

-

Allow the tumors to establish for a specified period.

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via medicated chow at a specified dose (e.g., 100 mg/kg/day).[2] The control group receives standard chow.

-

Monitor tumor growth regularly using a non-invasive imaging modality.

-

Record animal body weight and monitor for any signs of toxicity.

-

Continue treatment for a predetermined duration or until a humane endpoint is reached.

-

At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, flow cytometry).

-

Survival data is also collected and analyzed using Kaplan-Meier curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow.

Caption: TNFα-induced RIPK1 signaling pathways.

Caption: this compound-mediated macrophage polarization.

Caption: Workflow for in vitro necroptosis assay.

References

The RIPK1 Inhibitor GSK547: A Catalyst for T-Cell-Mediated Anti-Tumor Immunity Through Macrophage Reprogramming

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK547, a potent and selective small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), has emerged as a significant modulator of the tumor microenvironment. Primarily investigated in the context of pancreatic ductal adenocarcinoma (PDA), this compound's mechanism of action extends beyond direct effects on tumor cells, critically influencing the adaptive immune response. This technical guide provides a comprehensive overview of this compound's impact on T-cell activation and differentiation, focusing on the underlying molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate these properties. Evidence strongly suggests that this compound indirectly orchestrates a robust anti-tumor T-cell response by first reprogramming tumor-associated macrophages (TAMs) into an immunogenic phenotype.[1]

Mechanism of Action: An Indirect Effect on T-Cells via Macrophage Reprogramming

This compound's influence on T-cell activation is not a direct interaction. In vitro studies have shown that this compound does not directly activate T-cells.[1] Instead, its primary target within the tumor microenvironment appears to be the abundant population of TAMs.[1] In PDA, TAMs typically exhibit an immune-suppressive M2-like phenotype, hindering anti-tumor immunity.[1]

This compound inhibits the kinase activity of RIPK1 within these TAMs. This inhibition triggers a shift in their programming from a tolerogenic to an immunogenic state, characterized by an MHC class IIhi, TNFα+, and IFNγ+ profile. This reprogramming is dependent on the STAT1 signaling pathway.[1] These "reprogrammed" M1-like macrophages are then capable of effectively priming and activating T-cells, leading to a potent anti-tumor adaptive immune response.[1]

dot

References

Preclinical Profile of GSK547: A-In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK547 is a potent and highly selective inhibitor of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1), a critical mediator of cellular necroptosis and inflammation.[1] This technical guide provides a comprehensive overview of the preclinical data and development of this compound, with a focus on its mechanism of action, and its therapeutic potential in oncology and inflammatory diseases. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this investigational compound.

Mechanism of Action

This compound functions as a selective inhibitor of RIPK1 kinase. RIPK1 is a key signaling node that regulates multiple cellular pathways, including necroptosis, apoptosis, and inflammatory signaling cascades such as the NF-κB pathway. By inhibiting the kinase activity of RIPK1, this compound can modulate these processes, leading to reduced inflammation and altered immune responses.

Signaling Pathway of RIPK1 Inhibition by this compound

The following diagram illustrates the central role of RIPK1 in cellular signaling and the mechanism of inhibition by this compound.

Preclinical Pharmacology

In Vitro Studies

The inhibitory effect of this compound on RIPK1-mediated necroptosis was assessed using murine L929 fibrosarcoma cells.

Experimental Protocol:

-

Cell Culture: L929 cells were cultured in appropriate media.

-

Treatment: Cells were pre-treated with varying concentrations of this compound (0.1 nM to 100,000 nM) for 30 minutes.

-

Induction of Necroptosis: Necroptosis was induced by the addition of recombinant tumor necrosis factor-alpha (TNFα) and the pan-caspase inhibitor zVAD-FMK.[1] A concentration of 20 ng/ml of TNFα has been noted in similar assays.[2]

-

Assessment of Cell Viability: Cell viability was measured after 24 hours of incubation.[1]

Quantitative Data:

| Parameter | Value | Cell Line |

| IC50 | 32 nM | L929 |

Table 1: In vitro potency of this compound in inhibiting necroptosis in L929 cells.[1]

The immunomodulatory effects of this compound were investigated using bone marrow-derived macrophages (BMDMs).

Experimental Protocol:

-

BMDM Isolation and Culture: Bone marrow cells were harvested from the femurs and tibias of mice and cultured in the presence of M-CSF to differentiate into macrophages.

-

Treatment: Differentiated BMDMs were treated with this compound.

-

Analysis of Macrophage Polarization: The expression of M1 (pro-inflammatory) and M2 (anti-inflammatory) macrophage markers was assessed.

-

Western Blot Analysis for STAT1 Signaling: BMDMs were treated with this compound for 30 minutes, and the phosphorylation of STAT1, a key transcription factor in pro-inflammatory signaling, was evaluated by Western blot.[1]

Key Findings:

-

This compound treatment promoted the polarization of BMDMs towards an immunogenic M1 phenotype.

-

This compound up-regulated STAT1 signaling in BMDMs.[1]

In Vivo Studies

The anti-tumor efficacy of this compound was evaluated in a syngeneic orthotopic mouse model of pancreatic cancer.

Experimental Protocol:

-

Animal Model: Wild-type C57BL/6 mice were used.

-

Tumor Implantation: Tumor cells derived from a KPC (Pdx1-Cre;LSL-KrasG12D;LSL-Trp53R172H) mouse model of PDA were surgically implanted into the pancreas of the recipient mice.[1] The procedure typically involves an abdominal incision to expose the pancreas, followed by injection of a tumor cell suspension (e.g., 1 x 10^6 cells) into the pancreatic tail.[3]

-

Treatment: Mice were administered this compound at a dose of approximately 100 mg/kg/day, delivered via food-based dosing, for a duration of 15-50 days.[1]

-

Efficacy Endpoints: Tumor burden and overall survival were monitored.

-

Immunophenotyping: Tumor-infiltrating immune cells were analyzed by flow cytometry and immunohistochemistry to assess changes in the tumor microenvironment.

Quantitative Data:

| Treatment Group | Outcome |

| This compound | Reduced tumor burden |

| This compound | Extended survival |

Table 2: In vivo efficacy of this compound in an orthotopic pancreatic cancer model.[1]

Experimental Workflow for In Vivo Pancreatic Cancer Study:

The effect of this compound on the development of atherosclerosis was investigated in a mouse model.

Experimental Protocol:

-

Animal Model: ApoESA/SA mice, which are prone to developing atherosclerosis, were used.

-

Diet and Treatment: Mice were fed a Western diet. This compound was administered by an unspecified method.

-

Analysis: Plasma levels of TNF-α and IL-1β were measured, and macrophage infiltration in aortic sinus lesions was assessed.

Key Findings:

-

This compound treatment reduced plasma levels of TNF-α and IL-1β.

-

This compound decreased macrophage infiltration in aortic sinus lesions.

Development History and Future Directions

This compound has served as a valuable research tool for elucidating the role of RIPK1 in various disease models. While its robust preclinical efficacy, particularly in pancreatic cancer, has been demonstrated, its development trajectory and potential for clinical translation are part of a broader effort by GlaxoSmithKline to develop RIPK1 inhibitors. The insights gained from the preclinical studies of this compound have informed the development of next-generation RIPK1 inhibitors with potentially improved pharmacokinetic and pharmacodynamic properties for clinical investigation.

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of RIPK1 kinase activity. In vitro, this compound effectively blocks necroptosis and promotes a pro-inflammatory macrophage phenotype. In vivo, it shows significant anti-tumor efficacy in a challenging pancreatic cancer model and reduces inflammation in a model of atherosclerosis. These findings underscore the therapeutic potential of targeting RIPK1 with small molecule inhibitors like this compound for the treatment of cancer and inflammatory diseases. Further investigation and development of RIPK1 inhibitors are warranted to translate these promising preclinical findings into clinical benefits for patients.

References

Methodological & Application

Application Notes and Protocols: GSK547 In Vivo Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of GSK547, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). The protocols and data presented are compiled from various studies and are intended to serve as a guide for designing and executing in vivo experiments in mouse models.

Introduction

This compound is a highly selective, type III kinase inhibitor that targets the allosteric pocket of RIPK1.[1] RIPK1 is a critical mediator of cellular inflammatory and death pathways, including necroptosis.[2][3] Inhibition of RIPK1's kinase activity is a therapeutic strategy being explored for a variety of conditions, including inflammatory diseases and cancer.[3][4] this compound has demonstrated favorable pharmacokinetic properties in mice, making it a suitable tool for in vivo studies.[1][4][5]

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound administered to mice through different routes.

Table 1: Pharmacokinetic and Pharmacodynamic Data for Oral Gavage Administration of this compound

| Dose (mg/kg) | Average Plasma Concentration (ng/mL) | Predicted RIPK1 Inhibition | Observed Effect in TNF/zVAD Model |

| 0.01 | - | - | Minimal protection |

| 0.1 | 11 | IC50 equivalent | Partial protection |

| 1.0 | 98 | 99% | Significant protection |

| 10 | 886 | 99% | Robust protection |

| Data compiled from studies in an acute TNF/zVAD shock model where body temperature was the primary readout.[2][6] |

Table 2: Pharmacokinetic Data for Food-Based Administration of this compound

| Daily Dosage (mg/kg/day) | Plasma Concentration (ng/mL) | Predicted RIPK1 Inhibition | Study Duration |

| 9.6 | Steady-state achieved | - | 1 week |

| 10 | 10 (trough) - 100 (peak) | 75% - 97% | 2 - 4 weeks |

| 96 | Steady-state achieved | - | 1 week |

| ~100 | High serum concentrations sustained | >90% | 15 - 50 days |

| Food-based dosing provides sustained exposure, achieving steady-state concentrations suitable for chronic studies.[1][2][7][8] |

Signaling Pathway

This compound functions by inhibiting the kinase activity of RIPK1, a key signaling node downstream of death receptors like the TNF receptor. This inhibition prevents the phosphorylation events that lead to the formation of the necrosome complex (containing RIPK1, RIPK3, and MLKL) and subsequent programmed necrotic cell death, or necroptosis.

Caption: this compound inhibits RIPK1 kinase activity, blocking the necroptosis signaling cascade.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This compound can be formulated for oral gavage or administration in animal chow. The choice of vehicle is critical for ensuring solubility and stability.

A. Formulation for Oral Gavage

This formulation is suitable for acute dosing studies.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Saline (sterile, 0.9% NaCl) or Corn oil

Procedure (Example Vehicle 1: PEG-based): [7][9]

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL or 29 mg/mL).[7][8]

-

For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the components sequentially.

-

To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween-80 to the mixture and mix again until clear.

-

Add 450 µL of saline to reach the final volume of 1 mL.

-

Vortex and/or sonicate briefly to ensure a homogenous solution. This working solution should be prepared fresh before use.

Procedure (Example Vehicle 2: Corn Oil-based): [7][8]

-

Prepare a stock solution of this compound in DMSO.

-

For a final formulation of 10% DMSO in corn oil, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

-

Mix thoroughly until a uniform suspension is achieved. Use immediately.

B. Formulation for Food-Based Dosing

This method is ideal for chronic studies to ensure steady-state drug exposure.[1][2]

Materials:

-

This compound powder

-

Standard or specialized mouse chow (e.g., Western Diet [21% fat, 0.2% cholesterol]).[2]

-

Food mixer

Procedure:

-

Calculate the total amount of this compound needed based on the desired dose (e.g., 10 mg/kg/day or 100 mg/kg/day), the average food consumption of the mice, and the total amount of diet to be prepared.[2][7]

-

Thoroughly mix the this compound powder with a small portion of the powdered diet.

-

Gradually add the pre-mix to the bulk of the powdered diet in a food mixer and mix until the drug is evenly distributed.

-

The medicated diet can then be provided to the animals ad libitum.

Protocol 2: Acute In Vivo Pharmacodynamic Model (TNF/zVAD-Induced Shock)

This model is used to rapidly assess the in vivo efficacy of RIPK1 inhibitors by measuring their ability to protect against TNF-induced hypothermia.[2][6]

Materials:

-

This compound formulation for oral administration

-

Mouse TNF-alpha (TNF)

-

z-VAD-fmk (a pan-caspase inhibitor)

-

Rectal thermometer

Procedure:

-

Acclimate mice and record their baseline body temperature.

-

Administer this compound orally at the desired doses (e.g., 0.1, 1, 10 mg/kg) or vehicle control.[6]

-

After a set pretreatment time (e.g., 30-60 minutes), challenge the mice with an intraperitoneal (i.p.) injection of TNF and z-VAD-fmk (e.g., 16.7 mg/kg).[2][6]

-

Monitor and record the body temperature of the mice at regular intervals post-challenge.

-

The efficacy of this compound is determined by its ability to prevent the drop in body temperature compared to the vehicle-treated group.[2]

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study using this compound in a mouse model.

Caption: A generalized workflow for conducting in vivo efficacy studies with this compound.

References

- 1. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | RIP kinase | TargetMol [targetmol.com]

Application Notes and Protocols for GSK547 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of GSK547, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in cell culture experiments. The information is intended to assist researchers in designing and executing experiments to investigate the role of RIPK1 in various cellular processes.

Mechanism of Action

This compound is a highly selective and potent inhibitor of RIPK1 kinase activity.[1][2] RIPK1 is a crucial serine/threonine kinase that functions as a key signaling node downstream of death receptors, most notably Tumor Necrosis Factor Receptor 1 (TNFR1).[3] Upon stimulation by TNFα, RIPK1 can trigger multiple signaling pathways that regulate inflammation, cell survival, apoptosis, and a form of programmed necrosis termed necroptosis.[4][5] this compound binds to an allosteric pocket of RIPK1, effectively blocking its kinase function and subsequent downstream signaling events.[4][5]

Signaling Pathway

The binding of TNFα to its receptor, TNFR1, initiates the formation of a membrane-bound signaling complex known as Complex I. This complex includes RIPK1, TRADD, TRAF2/5, cIAP1/2, and LUBAC.[4][5] In Complex I, RIPK1 is ubiquitinated, which leads to the activation of the NF-κB and MAPK signaling pathways, promoting cell survival and inflammation.[4][5] However, under certain conditions, deubiquitination of RIPK1 can lead to the formation of cytosolic complexes (Complex IIa or IIb), which can trigger either apoptosis (via caspase-8) or necroptosis (via RIPK3 and MLKL). This compound, by inhibiting the kinase activity of RIPK1, can modulate these outcomes.

In addition to its role in cell death pathways, RIPK1 inhibition by this compound has been shown to influence macrophage polarization. Specifically, it upregulates STAT1 signaling in bone marrow-derived macrophages (BMDMs), which is associated with a shift towards a pro-inflammatory M1 phenotype.[1][6]

Caption: this compound inhibits RIPK1 kinase activity, modulating TNFα-induced signaling pathways.

Data Presentation

The following table summarizes the effective concentrations and treatment times of this compound in various cell culture experiments.

| Cell Line | Assay Type | Concentration Range | Effective Concentration / IC50 | Incubation Time | Reference |

| L929 | Cell Viability (TNFα/zVAD-induced necroptosis) | 0.1 - 100,000 nM | IC50: 32 nM | 24 hours | [1] |

| Bone Marrow-Derived Macrophages (BMDM) | Western Blot (STAT1 signaling) | Not specified | Not specified | 30 minutes | [1][6] |

| Human Whole Blood | Cytokine Release (MIP-1β) | Not specified | IC50: 5 nM | Not specified | [7] |

| Monkey Whole Blood | Cytokine Release (MIP-1β) | Not specified | IC50: 16 nM | Not specified | [7] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically supplied as a solid powder. For cell culture experiments, a concentrated stock solution is prepared in a suitable solvent, which can then be diluted to the final working concentration in the cell culture medium.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Accurately weigh the desired amount of this compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 125 mg/mL).[2] Sonication may be required to fully dissolve the compound.[2]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year.[2][8]

Cell Viability Assay (Necroptosis Induction)

This protocol describes a method to assess the inhibitory effect of this compound on TNFα-induced necroptosis in L929 cells.

Materials:

-

L929 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Recombinant murine TNFα

-

z-VAD-FMK (pan-caspase inhibitor)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom, white-walled plates

Protocol:

-

Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should span a range from approximately 0.1 nM to 100,000 nM.[1]

-

Pre-treat the cells with the various concentrations of this compound for 30 minutes.[1][6] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Induce necroptosis by adding a combination of recombinant TNFα (e.g., 10 ng/mL) and z-VAD-FMK (e.g., 20 µM) to each well.

-

Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.[1]

-

Measure cell viability according to the manufacturer's instructions for the chosen cell viability reagent.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis of STAT1 Signaling

This protocol outlines a method to evaluate the effect of this compound on STAT1 signaling in bone marrow-derived macrophages (BMDMs).

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

Complete cell culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-STAT1, anti-STAT1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Plate BMDMs in a 6-well plate and culture until they reach the desired confluency.

-

Treat the cells with the desired concentration of this compound or vehicle control for 30 minutes.[1]

-

Lyse the cells with lysis buffer and collect the cell lysates.

-

Determine the protein concentration of each lysate using a protein quantification assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total STAT1 and a loading control (e.g., β-actin) to confirm equal protein loading.

Experimental Workflow